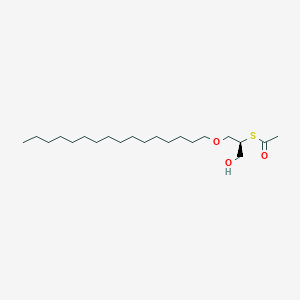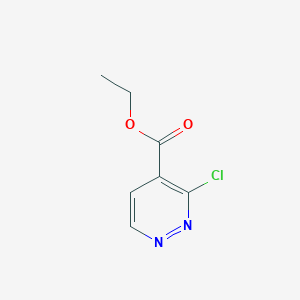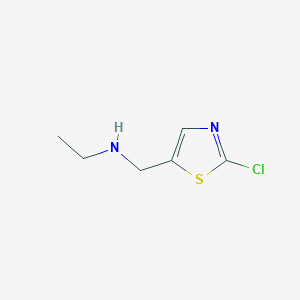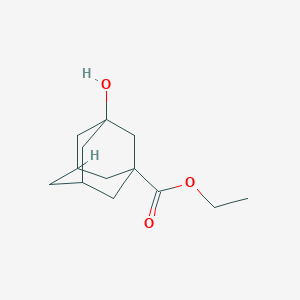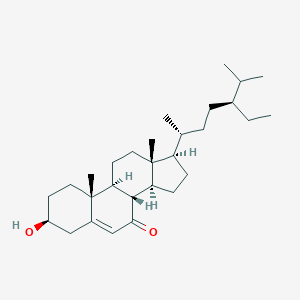
3beta-Hydroxyporiferast-5-en-7-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3beta-Hydroxyporiferast-5-en-7-one is characterized by a β-lactam structure . The compound’s structure can be analyzed using techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3beta-Hydroxyporiferast-5-en-7-one are essential for understanding its interaction with biological environments . These properties include hardness, topography, and hydrophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivation Applications : A study by Lobastova et al. (2009) describes the synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxy-androst-5-en-17-one (DHEA) via microbial 7alpha-hydroxylation, highlighting its potential in producing novel vitamin D derivatives (Lobastova et al., 2009).
Steroidogenesis Studies : Wiebe (1976) explored the activities of hydroxysteroid dehydrogenases in rat Leydig cells, providing insights into the role of 3beta-hydroxysteroids in testicular biosynthesis and sexual maturation (Wiebe, 1976).
Enzymatic Properties and Applications : Tomioka et al. (1976) investigated the enzymatic properties of 3beta-hydroxysteroid oxidase, revealing its potential applications in steroid oxidation processes (Tomioka et al., 1976).
Biological Effects in Cell Studies : Piir et al. (2006) synthesized derivatives of 3beta-hydroxysteroids and studied their effects on cholesterol biosynthesis and cytotoxicity in Hep G2 cells, indicating their potential in cellular metabolism research (Piir et al., 2006).
Role in Ovarian Follicle Development : Research by Bao et al. (1997) on bovine ovarian follicles showed that expression of mRNA encoding 3beta-HSD correlates with follicular size and selection, suggesting its importance in reproductive biology (Bao et al., 1997).
Modulation in Placenta : A study by Chavatte et al. (1995) on equine placenta demonstrated how pregnenolone and progesterone metabolites modulate 3beta-HSD activity, indicating its significance in gestational biology (Chavatte et al., 1995).
Anti-inflammatory Applications : Chaubal et al. (2003) isolated a steroid from Acacia nilotica showing anti-inflammatory activity, underscoring the potential of 3beta-hydroxysteroids in therapeutic applications (Chaubal et al., 2003).
Analytical Methods Development : Higashi et al. (2005) developed a method to increase the sensitivity of 3beta-hydroxy-5-ene steroids in LC-APCI-MS, which could be significant for analytical chemistry (Higashi et al., 2005).
Molecular Biology Insights : Simard et al. (2005) provided extensive insights into the molecular biology of the 3beta-hydroxysteroid dehydrogenase/delta5-delta4 isomerase gene family, crucial for understanding steroid hormone formation (Simard et al., 2005).
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20+,22+,23-,24+,25+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFXJOAKQGDRCT-HPYBIPJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




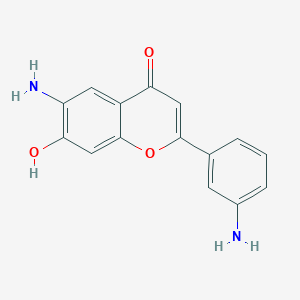
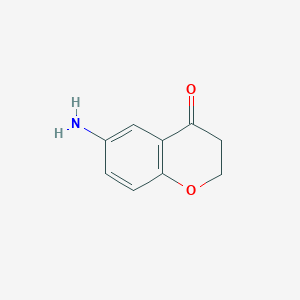
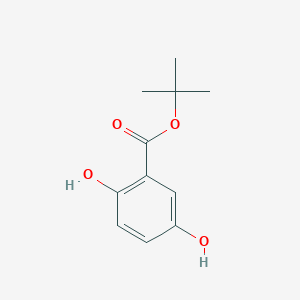
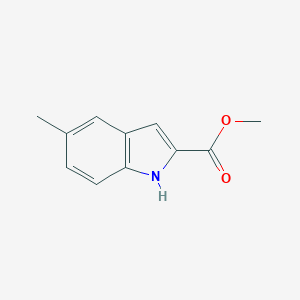
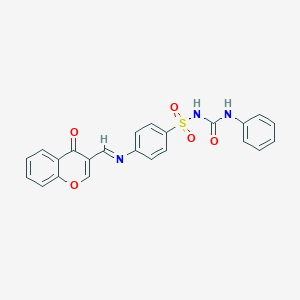
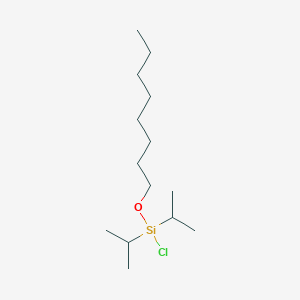

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

